molecular formula C13H14O4 B2886475 6-Methoxyspiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid CAS No. 1780014-73-4

6-Methoxyspiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid

Cat. No.: B2886475
CAS No.: 1780014-73-4
M. Wt: 234.251
InChI Key: BNDAPGQFYAJKCQ-UHFFFAOYSA-N
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Description

6-Methoxyspiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure This compound is part of the chromane family, which consists of compounds with a chromane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyspiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid typically involves multiple steps, starting with the construction of the chromane core One common approach is the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxyspiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the chromane ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions might involve hydrogenation with palladium catalysts.

  • Substitution reactions can be carried out using nucleophiles or electrophiles under controlled conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 6-Methoxyspiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes. Its structural complexity allows for the exploration of new biological pathways and mechanisms.

Medicine: The compound has potential medicinal applications, including the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism by which 6-Methoxyspiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid exerts its effects depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 6-Methoxychromane-4-carboxylic acid: Lacks the cyclopropane ring.

  • 6-Methoxyspiro[chromane-4,2'-pyrrolidine]-1'-carboxylic acid: Contains a pyrrolidine ring instead of cyclopropane.

  • 6-Methoxyspiro[chromane-4,2'-piperidine]-1'-carboxylic acid: Contains a piperidine ring instead of cyclopropane.

Uniqueness: 6-Methoxyspiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties compared to similar compounds

Properties

IUPAC Name

6-methoxyspiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-16-8-2-3-11-9(6-8)13(4-5-17-11)7-10(13)12(14)15/h2-3,6,10H,4-5,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDAPGQFYAJKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCCC23CC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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